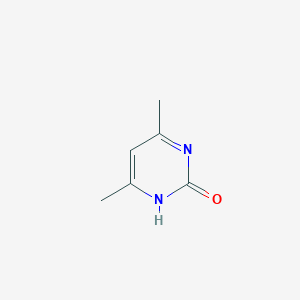
4,6-Dimethyl-2-hydroxypyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,6-Dimethyl-2-hydroxypyrimidine involves several chemical reactions, starting from basic organic compounds to achieve the desired pyrimidine derivative. For instance, the synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate, was achieved from acetamidine hydrochloride and dimethyl malonate through cyclization and chlorination, indicating a method that could be adapted for 4,6-Dimethyl-2-hydroxypyrimidine synthesis (Guo Lei-ming, 2012).
Molecular Structure Analysis
The molecular structure of 4,6-Dimethyl-2-hydroxypyrimidine has been determined through crystallographic studies, revealing that the pyrimidine molecule is planar. The compound crystallizes in a monoclinic system with specific bond lengths indicating the planarity and stability of the molecule. Hydrogen bonding plays a crucial role in its structure, especially with water molecules forming bridges to the hydroxyl group (G. J. Pitt, 1948).
Chemical Reactions and Properties
4,6-Dimethyl-2-hydroxypyrimidine undergoes various chemical reactions, including aminomethylation and azo-coupling, demonstrating its reactivity towards electrophilic substitution. These reactions facilitate the formation of derivatives, which are crucial for further chemical analysis and applications (S. B. Gashev, L. D. Smirnov, 1979).
Wissenschaftliche Forschungsanwendungen
Electrophilic Reactions : The aminomethylation and azo-coupling of 4,6-dimethyl-5-hydroxypyrimidine, a related compound, suggest potential electrophilic substitution applications (Gashev & Smirnov, 1979).
Metabolite Analysis : Metabolites of pirimicarb, an insecticide, in human urine can be identified using 4,6-Dimethyl-2-hydroxypyrimidine derivatives, showing its application in toxicology and pharmacokinetics (Hardt & Angerer, 1999).
Crystal Structure Analysis : The study of the crystal structure of 4,6-dimethyl-2-hydroxypyrimidine dihydrate has implications for molecular and material science (Pitt, 1948).
Biological Monitoring : Used for monitoring exposure to pirimicarb by detecting its metabolites in human urine, indicating applications in occupational health (Hardt, Appl & Angerer, 1999).
NMR Study of Complexes : Proton and carbon-13 nuclear magnetic resonance techniques were used to study the binding site of 4,6-Dimethyl-2-hydroxypyrimidine in Pt(II) and Pd(II) complexes, relevant for inorganic chemistry (Adeyemo, 1989).
Anticoccidial Drug Analysis : The compound has been used in chromatography to detect components of nicarbazin, an anticoccidial drug used in poultry, indicating its application in veterinary pharmacology (Blanchflower, Hughes & Kennedy, 1997).
Antiviral Activity : Research on derivatives of 4,6-Dimethyl-2-hydroxypyrimidine showed antiviral activity against herpes and retroviruses, highlighting its potential in virology and pharmaceutical research (Holý et al., 2002).
Spectral Analysis : The fluorescence, phosphorescence, and absorption spectra of certain 4-hydroxypyrimidine derivatives have been studied, relevant for physical chemistry and materials science (Sen & Wells, 1980).
Synthetic Anticancer Drug Research : It is used as an intermediate in the synthesis of dasatinib, an anticancer drug, indicating its importance in medicinal chemistry (Lei-ming, 2012).
Magnetic Resonance Studies : Its derivatives have been studied using PMR spectra, relevant to structural chemistry (Kheifets et al., 1967).
Eigenschaften
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEQVHAIRSPYDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043762 | |
| Record name | 4,6-Dimethylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-hydroxypyrimidine | |
CAS RN |
108-79-2 | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylpyrimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG0CBN4V9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Dibenzo[b,pqr]perylene](/img/structure/B87117.png)

![9,10-Anthracenedione, 1,4-bis[(9,10-dihydro-9,10-dioxo-1-anthracenyl)amino]-](/img/structure/B87121.png)
